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Get Quote

TTT-3002 is a novel, staurosporine-like FLT3 tyrosine kinase inhibitor (TKI) that demonstrates potent

activity against various FLT3 mutations in preclinical models [1] [2].

Key characteristics of TTT-3002 include:

Exceptional potency: IC₅₀ of 100-250 pM against FLT3 phosphorylation, making it the most potent

FLT3 inhibitor discovered at the time of reporting [2]
Type I inhibitor classification: Binds to the active kinase conformation, enabling activity against

both FLT3-ITD and FLT3-TKD mutations [3]
Moderate plasma protein binding: Unlike earlier inhibitors like lestaurtinib which showed

significantly reduced potency in human plasma, TTT-3002 maintains better bioavailability [1] [4]
Broad mutation coverage: Effective against activating mutations (D835) and resistance mutations

(F691L, N676K) that compromise other FLT3 inhibitors [1] [2]

Comparative Activity of FLT3 Inhibitors Against
Resistance Mutations

The table below summarizes TTT-3002's activity against key FLT3 mutations compared to other inhibitors:

FLT3 Inhibitor FLT3-ITD
D835
Mutations

F691L
Mutation

N676K
Mutation

TTT-3002 +++ (IC₅₀ <1 nM)
[2]

+++ [1] [4] +++ [1] [2] +++ [1]
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FLT3 Inhibitor FLT3-ITD
D835
Mutations

F691L
Mutation

N676K
Mutation

Quizartinib (AC220) +++ [1] - [1] - [1] [2] - [1]

Sorafenib ++ [1] - [1] - [1] [2] - [1]

Midostaurin
(PKC412)

++ [1] ++ [1] + [1] - [1]

Crenolanib +++ [1] +++ [1] - [1] Not reported

Gilteritinib +++ [5] [3] +++ [3] - [5] Not reported

Note: +++ = Potent activity; ++ = Moderate activity; += Limited activity; -= Not active

Structural Mechanism Overcoming F691L Resistance

The F691L (gatekeeper) mutation confers resistance to multiple FLT3 inhibitors but remains sensitive to

TTT-3002 due to distinct binding interactions [1] [2].
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FLT3 Inhibitor Binding Mechanisms

Key Experimental Methodologies

Cellular Viability and Signaling Assays
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Experimental Approach: FLT3-dependent Ba/F3 cell lines engineered with various FLT3 mutations (ITD,

D835Y, F691L, G697R, N676K) were treated with TTT-3002 and comparator TKIs [1] [2].

Key Parameters:

Viability IC₅₀: Measured using metabolic assays (MTT/XTT) after 48-72 hour exposure
Apoptosis: Quantified by Annexin V/7-AAD staining with flow cytometry

Signaling inhibition: Western blot analysis of phospho-FLT3 and downstream markers (STAT5,
ERK) after 1-hour drug exposure

Plasma Inhibitory Activity (PIA) Assay

Methodology: Patient plasma samples collected at various timepoints post-dosing were used to assess FLT3

phosphorylation inhibition in FLT3-mutant cell lines [1].

Significance: This assay predicts clinical efficacy by accounting for human plasma protein binding effects

that significantly impact drug availability.

Resistance Mutation Screening

Site-directed Mutagenesis: Comprehensive panel of FLT3/ITD mutants created to represent known clinical

resistance profiles [2].

Ex Vivo Patient Samples: Blasts from patients who developed resistance to sorafenib or quizartinib were

treated with TTT-3002, demonstrating maintained sensitivity in samples with dual D835/ITD mutations [2].

In Vivo Efficacy Data

In mouse xenograft models of FLT3 TKI-resistant AML (Ba/F3-F691L/ITD luciferase+ cells), oral TTT-

3002 (6 mg/kg twice daily) significantly reduced tumor burden compared to sorafenib treatment [1]. The

compound showed favorable bioavailability and sustained target inhibition with twice-daily dosing.

Research Implications and Limitations
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The preclinical data positions TTT-3002 as a promising candidate for overcoming multiple resistance

mechanisms in FLT3-mutant AML. However, several considerations remain:

Clinical translation unknown: Despite promising preclinical data, no clinical trial results are
available in the search results

Therapeutic window: Comprehensive toxicology studies in relevant models are not detailed
Combination potential: Interactions with standard AML therapies require investigation

Evolution of resistance: While addressing key point mutations, potential for alternative resistance
mechanisms exists

The most current information in the search results is from 2014-2015, with no updates on clinical

development. For comprehensive information, I recommend checking clinical trial registries

(ClinicalTrials.gov) and recent conference proceedings from hematology/oncology meetings for any updates

on TTT-3002's development status.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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